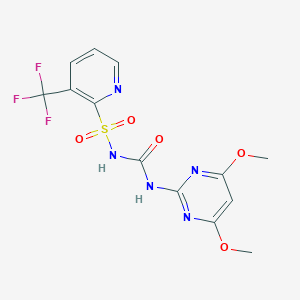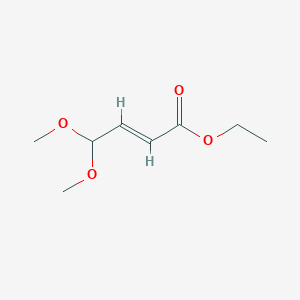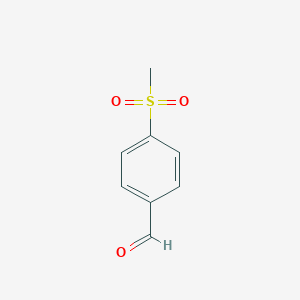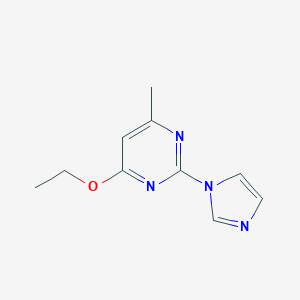
Flazasulfuron
Overview
Description
Flazasulfuron is primarily used for weed control in various agricultural settings. Its efficacy and selectivity have been evaluated against different weed species and in crops like sugarcane, demonstrating considerable effectiveness in managing unwanted vegetation without harming the crop.
Synthesis Analysis
The synthesis of flazasulfuron involves intermediate compounds such as 2-chloro-3-iodopyridine, which is crucial for producing 2-chloro-3-(trifluoromethyl) pyridine, an intermediate for flazasulfuron synthesis. The synthesis process highlights the importance of specific intermediates and the conditions under which flazasulfuron is formulated for agricultural use (Du Yi-hui, 2009).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of flazasulfuron were not identified in the selected papers, understanding its structure is vital for analyzing its mode of action, synthesis, and interactions with other substances. The molecular structure informs on the herbicide's behavior during synthesis, its interaction with plant biochemistry, and its environmental fate.
Chemical Reactions and Properties
Flazasulfuron undergoes rapid alcoholysis, producing high yields of carbamate and aminopyrimidine. The herbicide's chemical degradation varies depending on the presence of different minerals, indicating that flazasulfuron's reactivity and stability can be influenced by environmental factors such as soil composition (Bertrand et al., 2003).
Physical Properties Analysis
The physical properties of flazasulfuron, including its adsorption, mobility, and leaching in soil, have been extensively studied. The presence of organic matter in soil significantly influences the herbicide's sorption and mobility, affecting its efficacy and environmental impact. These properties are crucial for understanding the environmental behavior of flazasulfuron and its potential effects on non-target organisms (Tejada & Benítez, 2017).
Scientific Research Applications
Sugar Cane Cultivation : Flazasulfuron is selective to sugar cane and effective in controlling weeds like Cyperus rotundus. It shows an average reduction of 80% in the number of viable weed tubers at concentrations ranging from 100 to 150 g/ha (Carvalho, Cavazzana, & Galbiatti Júnior, 2005).
Wild Blueberry Fields : Flazasulfuron may improve hair fescue management in wild blueberry fields. However, further evaluation is required to confirm crop tolerance and identify effective use patterns (Zhang, White, Olson, & Pruski, 2018).
Stone Fruit Orchards : In stone fruit orchards, flazasulfuron provides good efficacy on annual dicotyledonous and monocotyledonous weeds, comparable to standard references (Grădilă & Jalobă, 2020).
Manilagrass Lawns : Flazasulfuron is effective in preventing weeds in Manilagrass lawns, with over 85% prevention efficiency on various grasses after 30 days of treatment (Zhang Xiao-wei, 2012).
Pasture Management : When applied as a spot treatment at 0.5 g/litre, flazasulfuron provides excellent control of ragwort plants in pastures without damaging the pasture (James, Rahman, & Jong, 1997).
Corn Growth : Flazasulfuron, along with trifloxysulfuron sodium, showed no significant effect on corn height growth rate and shoot biomass in field conditions (Askew, Gonçalves, & Jester, 2021).
Citrus Weeds : While flazasulfuron alone does not adequately control grasses and some broadleaf weeds in citrus, its efficacy improves when mixed with glyphosate or diuron (Singh, Ramirez, Jhala, & Malik, 2012).
Environmental Toxicity : As a sulfonylurea herbicide, flazasulfuron has comparable toxicity for algae to older, higher-dose herbicides, but is less deleterious overall (Couderchet & Vernet, 2003).
Sugarcane Plants : Flazasulfuron, at concentrations of 50 and 100 g/ha, did not affect the growth or stalk yield in sugarcane plants (Durigan-Marcel, Durigan, & Gustavo, 2005).
Soil Water Content : Its effectiveness in sugar cane cultivation increases in moist surface soil, reaching up to 97.5% control when soil water content varied between 25% to 21% (Martini & Durigan, 2004).
Grapevine Toxicity : Flazasulfuron may be phytotoxic for grapevines, but vines can potentially recover from herbicide stress after one season (Magné, Saladin, & Clément, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWATZEJQIXKWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034610 | |
| Record name | Flazasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.606 at 20 °C | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-8 mm Hg | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Flazasulfuron | |
Color/Form |
White, crystalline solid | |
CAS RN |
104040-78-0 | |
| Record name | Flazasulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flazasulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAZASULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164-166 °C, MP: 180 °C (99.7% purity) | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)











